molecular formula C9H7BrN2O2 B13988044 Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate

Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B13988044
M. Wt: 255.07 g/mol
InChI Key: VIPNKCRGHXMXLP-UHFFFAOYSA-N
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Description

Historical Context of Imidazo[1,2-a]Pyridine Derivatives in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold first gained prominence in the mid-20th century due to its structural resemblance to purine bases, enabling interactions with biological targets involved in nucleotide metabolism. Early studies focused on antiviral and antibacterial applications, but the resurgence of tuberculosis (TB) in the 21st century catalyzed renewed interest. The World Health Organization’s push for novel TB therapeutics led to the discovery of imidazo[1,2-a]pyridine-based inhibitors like Q203 , which targets mycobacterial ATP synthase with submicromolar potency against multidrug-resistant strains (MIC~80~ <0.5 μM).

This scaffold’s versatility stems from its bicyclic structure, which allows for:

  • Planar aromaticity : Facilitates π–π stacking with enzyme active sites.
  • Tunable electronics : Halogen atoms at C6 (e.g., bromine) modulate electron density for optimized target engagement.
  • Synthetic accessibility : Condensation reactions between α-haloketones and 2-aminopyridines enable rapid diversification.

A 2023 review identified 47 imidazo[1,2-a]pyridine derivatives in preclinical TB studies, with 12 advancing to animal models. This compound serves as a key intermediate in these campaigns due to its balanced solubility and reactivity profile.

Strategic Importance of Halogen-Substituted Imidazopyridine Scaffolds

Halogenation at the C6 position profoundly influences the physicochemical and pharmacological properties of imidazo[1,2-a]pyridines. Bromine’s electronegativity (χ = 2.96) and van der Waals radius (1.85 Å) make it ideal for:

Table 1: Comparative Effects of Halogen Substitutions at C6
HalogenElectronegativityvan der Waals Radius (Å)MIC~80~ Against *Mtb* (μM)
F3.981.470.12
Cl3.161.750.045
Br2.961.850.028
I2.661.980.15

Data synthesized from

Bromine’s optimal balance of size and electron-withdrawing capacity enhances:

  • Lipophilicity : LogP increases by 0.5–0.7 units compared to chlorine, improving membrane permeability.
  • Target binding : Bromine forms halogen bonds with carbonyl oxygens in ATP synthase’s F~0~ subunit (bond strength: 3–5 kcal/mol).
  • Metabolic stability : Brominated analogs show 2.3-fold longer half-life in human liver microsomes versus chlorinated derivatives.

This compound’s ester group further enables diversification. The 7-carboxylate:

  • Serves as a hydrogen bond acceptor (HBA) in protease interactions.
  • Allows conversion to amides or hydrazides for prodrug strategies.
  • Provides a handle for bioconjugation in antibody–drug conjugates.

Recent synthetic breakthroughs have expanded access to this scaffold. Copper-catalyzed three-component couplings now achieve 78–92% yields by reacting 2-aminopyridines, aldehydes, and alkynes under mild conditions (60°C, 12 h). These methods overcome traditional limitations of α-haloketone condensation, which required stoichiometric alumina catalysts and produced mixed regioisomers.

The compound’s crystalline structure (monoclinic, space group P2~1~/c) reveals a dihedral angle of 8.7° between the imidazole and pyridine rings, minimizing steric clash during protein binding. Halogen bonding metrics in co-crystals with cytochrome P450 show Br···O distances of 3.1–3.3 Å, confirming favorable interactions.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-8-11-2-3-12(8)5-7(6)10/h2-5H,1H3

InChI Key

VIPNKCRGHXMXLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated pyridine derivative and an imidazole derivative, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and bromination processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of biological processes. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, modulating their activity and resulting in desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate, differing in substituent positions, functional groups, or heterocyclic frameworks. These variations significantly influence their chemical reactivity, physical properties, and biological applications.

Positional Isomers and Substituent Variations
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Differences vs. Target Compound Applications/Notes References
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 1215504-30-5 C₉H₇BrN₂O₂ Br at C3, COOCH₃ at C6 255.07 Bromine and ester groups swapped positions Potential cross-coupling precursor
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Not available C₁₁H₁₀BrN₃O₂ Br at C6, NH₂ at C8, COOC₂H₅ at C2 296.12 Amino group enhances solubility; ethyl ester slows hydrolysis Antiviral/anticancer intermediate
Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate 1823865-12-8 C₉H₇N₃O₄ NO₂ at C3, COOCH₃ at C7 221.17 Nitro group (electron-withdrawing) increases electrophilicity Reactive in substitution reactions
Methyl imidazo[1,2-a]pyridine-7-carboxylate Not available C₉H₈N₂O₂ H at C6, COOCH₃ at C7 176.18 Lacks bromine; lower molecular weight Versatile scaffold for functionalization
Heterocyclic Framework Modifications
  • Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1260888-13-8): Structure: Replaces pyridine with pyrimidine (two nitrogen atoms in the ring). Impact: Altered hydrogen-bonding capacity and bioavailability due to additional nitrogen. Applications: Explored in medicinal chemistry for kinase inhibition .
Functional Group Comparisons
  • Bromo vs. Nitro Substituents :
    • Bromine (target compound) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
    • Nitro groups (e.g., Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate) increase electrophilicity, enabling nucleophilic aromatic substitutions .
  • Methyl Ester vs. Ethyl Ester: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate), influencing prodrug design .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrN₃O₂
  • Molecular Weight : Approximately 256.06 g/mol
  • Structural Features : Contains a bromine atom at the 6-position and a carboxylate group at the 7-position of the imidazo ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant activity against Mycobacterium tuberculosis (Mtb). For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating potent antibacterial properties .

Anticancer Activity

The compound also shows promise in anticancer applications. Research on related imidazo[1,2-a]pyridine derivatives has demonstrated:

  • Inhibition of Tumor Cell Lines : Various derivatives have been tested against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer), showing submicromolar inhibitory activity .
CompoundCell LineIC50 (μM)
This compoundMDA-MB-231< 0.1
Analog APC-30.5
Analog BMCF-70.8

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom enhances lipophilicity and may improve cell membrane permeability, while the carboxylate group is crucial for binding interactions with biological targets.

Key Findings

  • Substituents on the imidazo ring significantly influence potency; for instance, variations in halogen substitution patterns can lead to enhanced or diminished biological activities .
  • The positioning of functional groups affects not only solubility but also the selectivity of action against specific pathogens or cancer cells .

Case Studies

  • Antitubercular Activity :
    A study involving a series of imidazo[1,2-a]pyridine derivatives reported that compounds with similar structural motifs to this compound exhibited excellent anti-Mtb activity with MIC values as low as 0.004 μM against replicating strains .
  • Cancer Cell Proliferation :
    Research on a related compound demonstrated strong inhibitory effects on MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, indicating its potential as a therapeutic agent in breast cancer treatment .

Q & A

Q. What are the key structural characterization techniques for Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate?

The compound’s structure can be confirmed via single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement), which resolves bond lengths, angles, and stereochemistry . For solution-phase analysis, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are critical for identifying long-range couplings between the bromine atom and adjacent nuclei, resolving ambiguities in substitution patterns .

Q. What synthetic methodologies are commonly employed for brominated imidazo[1,2-a]pyridine derivatives?

Synthesis often involves halogenation of precursor scaffolds . For example, bromination at the 6-position may use electrophilic reagents (e.g., NBS) under controlled conditions. The methyl carboxylate group can be introduced via esterification of a carboxylic acid intermediate or through a one-pot multi-component reaction, as seen in related tetrahydroimidazo[1,2-a]pyridine syntheses .

Q. What pharmacological relevance does the imidazo[1,2-a]pyridine scaffold hold?

Imidazo[1,2-a]pyridines exhibit broad bioactivity , including antiviral, antibacterial, and anti-inflammatory properties . The bromine atom in this compound may enhance binding affinity to target proteins or serve as a synthetic handle for further functionalization via cross-coupling reactions .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine scaffold be achieved?

Regioselectivity is influenced by electronic and steric factors . For example, the electron-withdrawing carboxylate group at the 7-position directs electrophilic substitution to the 6-position. Advanced strategies include transition-metal-catalyzed C–H activation or using directing groups (e.g., pyridines) to control functionalization sites .

Q. What analytical challenges arise in characterizing halogenated imidazo[1,2-a]pyridines, and how are they addressed?

Challenges include distinguishing between isomeric products (e.g., 6- vs. 8-bromo derivatives) and confirming substitution patterns. Combining HRMS (High-Resolution Mass Spectrometry) with isotopic pattern analysis (for bromine’s ¹⁷⁹Br/⁸¹Br split) and NOESY/ROESY NMR experiments can resolve these issues .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C–Br bond in this compound is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling aryl or amine group introductions. The electron-deficient pyridine ring enhances oxidative addition efficiency in Pd-catalyzed reactions .

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